(3R)-3-Methylnonanoic acid
Description
(3R)-3-Methylnonanoic acid (CAS: 35205-79-9) is a branched-chain carboxylic acid with the molecular formula C₁₀H₂₀O₂ and a molecular weight of 172.26 g/mol. Its structure features a methyl group at the third carbon of a nine-carbon aliphatic chain, with the (3R) stereochemistry critical for its biological and chemical properties. This compound is synthesized via stereoselective methods such as asymmetric conjugate addition using N-acyloxazolidinone auxiliaries or ozonolysis of castor oil derivatives followed by oxidation . Key physicochemical properties include a logP of 3.6 (lipophilicity), pKa of 5.26 (moderate acidity), and poor water solubility (logS = -3.1) .
Properties
CAS No. |
52075-16-8 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
(3R)-3-methylnonanoic acid |
InChI |
InChI=1S/C10H20O2/c1-3-4-5-6-7-9(2)8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12)/t9-/m1/s1 |
InChI Key |
ZDIXEQISPGRDEB-SECBINFHSA-N |
Isomeric SMILES |
CCCCCC[C@@H](C)CC(=O)O |
Canonical SMILES |
CCCCCCC(C)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
(3R)-3-Methylnonanoic acid can be synthesized through various methods. One common approach involves the asymmetric hydrogenation of 3-methyl-2-nonenoic acid using a chiral catalyst. This method ensures the production of the (3R) enantiomer with high enantiomeric excess. Another method involves the use of chiral auxiliaries in the alkylation of 3-methyl-2-nonenoic acid derivatives.
Industrial Production Methods
Industrial production of (3R)-3-Methylnonanoic acid typically involves large-scale asymmetric hydrogenation processes. These processes use chiral catalysts to ensure the selective production of the desired enantiomer. The reaction conditions are optimized to achieve high yields and purity, making the process economically viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Methylnonanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the reagent used.
Scientific Research Applications
(3R)-3-Methylnonanoic acid has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It is studied for its role in biological systems, particularly in lipid metabolism.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R)-3-Methylnonanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes involved in lipid metabolism, influencing the synthesis and breakdown of fatty acids. Its chiral nature allows it to selectively interact with certain enzymes, leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Derivatives
(R)-3-Hydroxy-N-methylnonanamide (R-12)
- Structure : A hydroxyl group at C3 and a methylamide group at the carboxyl terminus.
- Synthesis: Derived from methyl (R)-3-hydroxynonanoate via amidation with methylamine (31% yield) .
- Properties: Higher polarity than (3R)-3-methylnonanoic acid due to the amide group, evidenced by IR peaks at 1640.5 cm⁻¹ (C=O stretch) and NMR signals for -NH- and -OH groups .
- Applications : Demonstrated cytotoxic activity in biological assays, highlighting functional group-dependent bioactivity .
(R)-3-Methylnonanoic Acid Methyl Ester
Chain Length and Branching Variants
(R)-3-Methylpentanoic Acid
- Structure : Shorter chain (C5) with a methyl branch at C3.
- Properties: Lower molecular weight (130.18 g/mol) and higher solubility (logS ≈ -2.0) compared to (3R)-3-methylnonanoic acid .
- Biological Role : Used in chiral synthesis but lacks the metabolic persistence observed in longer-chain analogs .
3-Hydroxy-3-methylhexanoic Acid
- Structure : Six-carbon chain with hydroxyl and methyl groups at C3.
- Properties: Enhanced water solubility (logS ≈ -1.5) due to the hydroxyl group, contrasting with the hydrophobic (3R)-3-methylnonanoic acid .
Stereoisomeric Comparisons
(3S)-3-Methylnonanoic Acid
- Synthesis: Enantiomeric inversion of (3R)-3-methylnonanoic acid derivatives via multi-step processes .
- Impact: Stereochemistry significantly affects biological uptake; for example, PPARα-null mice show reduced myocardial uptake of (3R)-3-methylnonanoic acid compared to its enantiomer .
Racemic 3-Methylnonanoic Acid
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP | pKa | Solubility (logS) |
|---|---|---|---|---|
| (3R)-3-Methylnonanoic acid | 172.26 | 3.6 | 5.26 | -3.1 |
| (R)-3-Hydroxy-N-methylnonanamide | 187.27 | 2.8 | 9.1 | -2.5 |
| (R)-3-Methylpentanoic acid | 130.18 | 2.2 | 4.9 | -2.0 |
| 3-Hydroxy-3-methylhexanoic acid | 146.18 | 1.5 | 4.7 | -1.5 |
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